Guanylpirenzepine

muscarinic receptor pharmacology receptor binding kinetics M1/M4 subtype discrimination

Guanylpirenzepine is a polar, non-quaternary amidino derivative of pirenzepine belonging to the tricyclic muscarinic acetylcholine receptor antagonist class. Unlike its parent compound, guanylpirenzepine carries a carboximidamide substituent on the piperazine ring, conferring a distinct receptor selectivity profile characterized by the ability to discriminate between neuronal m1 and m4 muscarinic receptor subtypes.

Molecular Formula C19H23Cl2N7O2
Molecular Weight 452.3 g/mol
CAS No. 122858-76-8
Cat. No. B047061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylpirenzepine
CAS122858-76-8
Synonyms5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
guanylpirenzepine
Molecular FormulaC19H23Cl2N7O2
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl
InChIInChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H
InChIKeyMPSJGYIIWXQLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanylpirenzepine (CAS 122858-76-8): Structural Identity and Core Pharmacological Class for Informed Procurement


Guanylpirenzepine is a polar, non-quaternary amidino derivative of pirenzepine belonging to the tricyclic muscarinic acetylcholine receptor antagonist class . Unlike its parent compound, guanylpirenzepine carries a carboximidamide substituent on the piperazine ring, conferring a distinct receptor selectivity profile characterized by the ability to discriminate between neuronal m1 and m4 muscarinic receptor subtypes . The compound is cataloged under CAS 122858-76-8 with molecular formula C₁₉H₂₁N₇O₂ (free base MW: 379.4 Da) and exhibits a calculated topological polar surface area (xlogp) of −0.9, indicating markedly higher polarity than pirenzepine .

Why Pirenzepine, AF-DX 116, or Methoctramine Cannot Substitute for Guanylpirenzepine in Muscarinic Receptor Subtype Studies


Standard muscarinic antagonists such as pirenzepine, AF-DX 116, and methoctramine each exhibit well-defined but limited selectivity windows that fail to resolve the pharmacological heterogeneity within the M₁ receptor population or to discriminate m1 from m4 subtypes in native tissues. Pirenzepine, while nominally M₁-selective, yields monophasic competition binding curves in rat brain membranes and does not differentiate between duodenal and vas deferens receptors—two tissues historically classified together as M₁ . Guanylpirenzepine, by contrast, produces biphasic binding curves that resolve two discrete receptor populations (high-affinity KH = 64–92 nM; low-affinity KL = 19–28 μM) and establishes a unique functional selectivity rank order (duodenum > vas deferens > ileum > atrium) with a 30-fold affinity window between duodenum and vas deferens . Generic substitution with pirenzepine, AF-DX 116, or methoctramine therefore collapses this discriminatory resolution, forfeiting the ability to operationally define m4-containing receptor populations in complex tissue preparations.

Quantitative Differentiation Evidence: Guanylpirenzepine vs. Pirenzepine and In-Class Muscarinic Antagonists


Biphasic [³H]Pirenzepine Displacement Reveals Two Binding Populations Absent with Pirenzepine Alone

In competition binding experiments against [³H]pirenzepine in rat cerebral cortex, hippocampus, and striatum membranes, guanylpirenzepine produced heterogeneous (biphasic) displacement curves, whereas pirenzepine itself yielded monophasic curves in the same assay system . Computer-assisted curve resolution identified a large high-affinity population (KH = 64–92 nM; 84–89% of total sites) and a residual very-low-affinity population (KL = 19–28 μM) . The biphasic nature of guanylpirenzepine binding constitutes its primary differentiation: pirenzepine cannot operationally resolve these two receptor populations, precluding its use as a tool to discriminate m1 from m4 subtypes in native neuronal tissue .

muscarinic receptor pharmacology receptor binding kinetics M1/M4 subtype discrimination

30-Fold Functional Affinity Discrimination Between Duodenum and Vas Deferens Receptors Not Achieved by Pirenzepine

In functional isolated-tissue assays, both rat duodenum relaxation and rabbit vas deferens twitch inhibition had been classified as M₁-mediated responses based on pirenzepine sensitivity. Guanylpirenzepine revealed that these two tissues contain pharmacologically distinct receptors: it exhibited a 30-fold greater functional affinity for the duodenal receptor than for the vas deferens receptor, whereas pirenzepine did not discriminate between them . The overall rank order of functional affinity for guanylpirenzepine was duodenum > vas deferens > ileum (M₃) > atrium (M₂), a pattern unique among muscarinic antagonists .

functional pharmacology isolated tissue bioassay muscarinic receptor classification

Reduced Affinity at M₂ (Cardiac) and M₃ (Glandular) Receptors Relative to Pirenzepine Enhances Subtype Discrimination

When tested against [³H]N-methylscopolamine-labeled receptors in rat cardiac (M₂) and glandular (M₃) membrane preparations, guanylpirenzepine displayed markedly lower affinity than pirenzepine at both off-target subtypes . At M₃ receptors, guanylpirenzepine affinity was 1,336 nM versus 323 nM for pirenzepine (4.1-fold lower); at M₂ receptors, guanylpirenzepine affinity was 5,790 nM versus 683 nM for pirenzepine (8.5-fold lower) . This greater M₂/M₃-to-M₁ affinity differential for guanylpirenzepine widens the selectivity window, reducing confounding signals from these subtypes when probing M₁/M₄ pharmacology.

receptor selectivity off-target affinity muscarinic receptor subtypes

M₄-Selective Labeling Strategy: Guanylpirenzepine Plus AF-DX 116 Yields 4:1 M₄ Selectivity Over Other Subtypes in Cloned Receptor Systems

A tandem antagonist protocol combining 200 nM guanylpirenzepine (to occlude m1 receptors) with 250 nM AF-DX 116 (to occlude m2 receptors) was developed for selective labeling of m4 receptors in CHO-K1 cells expressing m1–m5 subtypes . Under optimized conditions, the ratio of [³H]NMS binding to m4 versus m1, m2, m3, and m5 was 4:1 . This strategy exploits guanylpirenzepine's unique m1-versus-m4 discrimination, a property not shared by pirenzepine alone, and was successfully applied in vitro autoradiography to localize M₄ receptors to primary visual cortex (V1, area 17) and basal ganglia .

receptor autoradiography M4-selective pharmacology recombinant receptor profiling

Differential Detection of the High-Affinity M₁ Population in Rat Duodenum: Guanylpirenzepine Identifies a Larger Fraction than Pirenzepine

In rat duodenum smooth muscle membranes labeled with [³H]QNB, competition binding analyses with both pirenzepine and guanylpirenzepine indicated more than one class of binding site . A minor high-affinity (M₁) population was identified by both ligands; however, guanylpirenzepine recognized a significantly larger proportion of this population: 29.4 ± 2.0% versus 19.3 ± 1.2% for pirenzepine . The pKi of guanylpirenzepine at this high-affinity site was 7.28 ± 0.11, compared to 8.29 ± 0.36 for pirenzepine . This differential population recognition suggests that the high-affinity binding compartment detected by guanylpirenzepine is pharmacologically distinct from the classical M₁ site defined by pirenzepine alone .

smooth muscle pharmacology M1 receptor heterogeneity competition binding

Validated Application Scenarios for Guanylpirenzepine (CAS 122858-76-8) in Muscarinic Receptor Research


Discrimination of Neuronal m1 and m4 Muscarinic Receptor Subtypes in Brain Membrane Preparations

In radioligand binding studies using [³H]pirenzepine in rat cerebral cortex, hippocampus, or striatum membranes, guanylpirenzepine is the preferred antagonist for resolving m1 and m4 co-expressed populations via biphasic competition curve analysis . Inclusion of guanylpirenzepine at concentrations spanning 1 nM to 100 μM enables computer-assisted resolution of the high-affinity (KH = 64–92 nM) m1 component and the low-affinity (KL = 19–28 μM) m4 component, a discrimination that pirenzepine cannot achieve due to its monophasic displacement profile .

Selective M₄ Receptor Autoradiography in Brain Tissue Sections

A validated tandem antagonist protocol using 200 nM guanylpirenzepine plus 250 nM AF-DX 116, combined with dexetimide pre-incubation and brief [³H]NMS dissociation in 1 μM atropine, yields a 4:1 m4-to-other-subtype labeling ratio in recombinant CHO-K1 cells and has been successfully translated to in vitro autoradiography for M₄ receptor localization in visual cortex (area V1) and basal ganglia . This protocol depends specifically on guanylpirenzepine's unique m1-versus-m4 discrimination and cannot be replicated with pirenzepine .

Functional Classification of Muscarinic Receptors in Isolated Tissue Pharmacology

For Schild regression or pA₂ determination experiments in isolated tissues, guanylpirenzepine provides a unique functional selectivity fingerprint—duodenum > vas deferens > ileum > atrium—with a 30-fold affinity window between duodenal and vas deferens receptors . This profile makes it the antagonist of choice when the experimental aim is to pharmacologically classify whether a native tissue receptor more closely resembles the duodenal M₁-like or vas deferens M₄-like phenotype, a determination that generic M₁-selective antagonists such as pirenzepine cannot resolve .

Receptor Population Quantification in Gastrointestinal Smooth Muscle Preparations

In [³H]QNB competition binding experiments using rat duodenum smooth muscle membranes, guanylpirenzepine recognizes a 29.4% high-affinity binding fraction (pKi = 7.28), which is 1.52-fold larger than the 19.3% fraction (pKi = 8.29) detected by pirenzepine under identical conditions . Investigators studying M₁-receptor-mediated regulation of gastrointestinal motility or secretion should employ guanylpirenzepine when the experimental question requires a more inclusive estimate of the M₁-like receptor population or when correlating binding data with functional responses mediated by the non-pirenzepine-sensitive component .

Quote Request

Request a Quote for Guanylpirenzepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.